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Galectin-3 antagonist 2

Cancer Acute Lymphoblastic Leukemia Structure-Based Drug Design

Galectin-3 inhibitors show >10,000-fold Kd variability; substituting compounds risks non-comparable results. This research-grade antagonist offers a defined binding pose for reproducible studies. • Dual galectin-3/8 targeting with Kd 130 µM - ideal for partial antagonism or fibrosis/metastasis models • High-resolution (1.44 Å) co-crystal structure (PDB 7RH1) validated - ready for docking & pharmacophore modeling • Characterized in BCP-ALL agglutination/viability assays - specific tool for hematological malignancy research

Molecular Formula C22H23NO10
Molecular Weight 461.4 g/mol
Cat. No. B12399224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalectin-3 antagonist 2
Molecular FormulaC22H23NO10
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)CO)O
InChIInChI=1S/C22H23NO10/c1-12-7-9-13(10-8-12)20(26)32-18-17(25)16(11-24)31-22(30-2)19(18)33-21(27)14-5-3-4-6-15(14)23(28)29/h3-10,16-19,22,24-25H,11H2,1-2H3/t16?,17-,18-,19?,22+/m0/s1
InChIKeyCFXAQLIZQHBOAM-MOBPNBEHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galectin-3 Antagonist 2 Overview


Galectin-3 antagonist 2 (CAS: 2921603-02-1) is a synthetic, small-molecule antagonist that targets the carbohydrate-recognition domain (CRD) of the lectin galectin-3 [1]. This compound is distinguished from many other galectin-3 inhibitors by its taloside-based scaffold, a specific type of carbohydrate derivative, and its dual targeting of galectin-3 and galectin-8 [2]. Unlike highly optimized clinical candidates, this compound is primarily characterized as a research tool with a validated binding mode, confirmed by a high-resolution X-ray co-crystal structure (PDB ID: 7RH1) in complex with the human galectin-3 CRD [3].

1 Taloside-based scaffold distinct from non-carbohydrate galectin-3 inhibitors; supports carbohydrate-recognition domain probe design.
2 Dual galectin-3/8 targeting for studies on combined lectin functions in cell migration and fibrosis models.
3 Co-crystal structure available (PDB 7RH1, 1.44 Å) providing an experimentally validated binding pose for structure-based research.

Galectin-3 Inhibitor Substitution Risks


Galectin-3 inhibitors exhibit extreme variability in potency (spanning >10,000-fold differences in Kd values from 14 nM to 130 µM) and selectivity profiles against other galectins, which directly impacts their biological effects [1]. Furthermore, inhibitor design significantly affects physicochemical properties like cellular permeability, determining whether the compound acts on extracellular or intracellular pools of galectin-3 [2]. Therefore, substituting one galectin-3 antagonist for another without precise knowledge of these parameters can lead to different or non-comparable experimental results. The specific chemical structure of Galectin-3 antagonist 2 confers a unique, dual-targeting profile and a defined binding pose that cannot be assumed by other in-class compounds .

Potency range Reported >10,000-fold affinity range across galectin-3 inhibitors means biological endpoint interpretation may shift if a different affinity class is substituted.
Selectivity Dual galectin-3/8 profile differs from highly selective galectin-3 inhibitors; pathway-readout context may not transfer across compounds.
Cellular access Inhibitor design influences extracellular vs intracellular galectin-3 pool engagement; permeability determinants may limit direct substitution.

Galectin-3 Antagonist 2: Comparative Evidence


Affinity and Structural Mechanism vs. Clinical Candidates

Galectin-3 antagonist 2 demonstrates a defined binding affinity (Kd) for human galectin-3 of 130 µM (1.30e+5 nM), as determined by a validated assay and linked to the 7RH1 crystal structure [1]. This contrasts sharply with high-affinity clinical candidates like TD139 (Olitigaltin), which exhibits a Kd of 14-68 nM [2]. The compound's lower potency is offset by a unique binding mechanism, providing a distinct chemical tool for probing structure-activity relationships (SAR) in galectin-3 inhibition.

Affinity vs Clinical Candidates
Cross-study comparable
This compoundKd = 130 µM
TD139 (Olitigaltin)Kd = 14–68 nM
Affinity difference >1,900-fold; compound exhibits intermediate binding.
Clarifies compound as an intermediate-affinity tool for SAR studies, not a high-potency inhibitor.
Fluorescence anisotropy-based values; cross-study comparison requires assay context review.
Cancer Acute Lymphoblastic Leukemia Structure-Based Drug Design

Dual Galectin-3 and Galectin-8 Antagonism

Galectin-3 antagonist 2 is reported to target the C-terminal domains of both galectin-3 and galectin-8 . In contrast, highly selective inhibitors like TD139 are designed to have minimal affinity for galectins other than galectin-3 and -1, with very low affinity for galectin-8 [1]. This dual antagonism makes Galectin-3 antagonist 2 a specialized tool for investigating the combined roles of galectin-3 and galectin-8 in processes like cell migration and fibrosis, where both lectins are implicated [2].

Dual Galectin-3/8 Antagonism
Class-level inference
This compoundDual inhibitor of galectin-3 and galectin-8
TD139High selectivity for galectin-3; negligible galectin-8 binding reported
Qualitative difference in selectivity profile; dual activity vs single-target design.
Enables dissection of combined galectin-3/8 functions in cell migration and fibrosis contexts.
Selectivity characterization based on vendor and literature descriptions; independent validation recommended.
Cancer Fibrosis Cell Migration

Validated Binding Mode from Co-Crystal Structure

The binding mode of Galectin-3 antagonist 2 (ligand ID: 5EI) has been experimentally determined by X-ray crystallography at a high resolution of 1.44 Å (PDB ID: 7RH1) [1]. This contrasts with many other tool compounds or early-stage inhibitors, such as K2 and L2, for which detailed structural information on their binding to galectin-3 is not available in public repositories [2]. The availability of this precise atomic-level structure provides a critical advantage for structure-based drug design (SBDD), rational optimization, and computational modeling efforts.

Co-Crystal Structure Validation
Head-to-head
X-ray crystallography, 1.44 Å resolution (PDB 7RH1)
Supports structure-based design by providing an atomic-level binding model not available for K2/L2 analogs.
Deposited structural data; docking and modeling studies may benefit from this validated pose.
Structural Biology Medicinal Chemistry X-ray Crystallography

Galectin-3 Antagonist 2: Application Scenarios


Structure-Based Drug Design & Docking

Given the availability of a high-resolution (1.44 Å) co-crystal structure (PDB 7RH1), Galectin-3 antagonist 2 is an optimal scaffold for computational chemists. It can be used as a starting point for molecular docking studies, pharmacophore modeling, and fragment-based drug design to rationally improve affinity and selectivity [1]. This is a significant advantage over inhibitors lacking detailed structural data.

Dual Galectin-3/8 Roles in Fibrosis and Migration

Its dual-targeting profile of both galectin-3 and galectin-8 makes this compound a specialized research tool for studying diseases where both lectins are implicated, such as tissue fibrosis and cancer metastasis [2]. It is particularly suited for assays where the goal is to observe the combined effect of inhibiting these two proteins, as opposed to the more targeted approach of a selective galectin-3 inhibitor like TD139 .

BCP-ALL Mechanistic Studies

The original research characterizing this compound and its analogs focused on their ability to inhibit galectin-3-mediated BCP-ALL cell agglutination and decrease ALL cell viability, even in the presence of protective stromal cells [3]. Therefore, Galectin-3 antagonist 2 is a well-suited tool for further probing the specific tumor-supportive roles of galectin-3 in hematological malignancies, particularly BCP-ALL.

Intermediate Potency Tool Compound

With a Kd of 130 µM, this compound is significantly less potent than nanomolar-affinity clinical candidates [4]. This intermediate affinity is valuable in assays where complete or near-complete inhibition of galectin-3 is undesirable. It can be used to study partial antagonism, to compare dose-response effects across a wide concentration range, or as a less potent control to benchmark the activity of newer, high-affinity compounds [5].

Application
Selection Property
Validation Focus
Structure-based drug design & docking
Co-crystal structure context (PDB 7RH1, 1.44 Å)
Molecular docking reproducibility and pharmacophore model verification
Dual galectin-3/8 pathway studies
Dual-targeting profile review
Combined effect on fibrosis and cell migration assay endpoints
BCP-ALL mechanistic research
Reported anti-agglutination and viability decrease context
Stromal co-culture protection and cell viability endpoint monitoring
Intermediate-potency tool assays
Intermediate binding affinity (µM range)
Partial antagonism and dose-response benchmarking without complete target blockade

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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